molecular formula C13H23NO2S B15296660 tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate

tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate

Katalognummer: B15296660
Molekulargewicht: 257.39 g/mol
InChI-Schlüssel: LVBNJOMBZZGMAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate: is a synthetic organic compound characterized by a spirocyclic structure containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The spirocyclic amine is dissolved in the solvent, and tert-butyl chloroformate is added dropwise with stirring. The reaction mixture is then allowed to stir at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group or the spirocyclic ring, leading to different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines, depending on the target group.

    Substitution: Substituted carbamates or thiocarbamates.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure and the presence of the sulfur atom contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate can be compared with other spirocyclic carbamates, such as:

    tert-butyl N-{5-azaspiro[3.5]nonan-8-yl}carbamate: Contains a nitrogen atom in the spirocyclic ring instead of sulfur.

    tert-butyl N-{5-oxa-8-azaspiro[3.5]nonan-2-yl}carbamate: Contains an oxygen atom in the spirocyclic ring.

    tert-butyl N-{5-azaspiro[3.5]nonan-8-yl}carbamate: Similar structure but with different substituents.

The uniqueness of this compound lies in its sulfur-containing spirocyclic ring, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H23NO2S

Molekulargewicht

257.39 g/mol

IUPAC-Name

tert-butyl N-(5-thiaspiro[3.5]nonan-8-yl)carbamate

InChI

InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-10-5-8-17-13(9-10)6-4-7-13/h10H,4-9H2,1-3H3,(H,14,15)

InChI-Schlüssel

LVBNJOMBZZGMAM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCSC2(C1)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.